Pyridazine, 3-methyl-, 1-oxide
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Overview
Description
Pyridazine, 3-methyl-, 1-oxide is a heterocyclic organic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. The 3-methyl-1-oxide derivative introduces a methyl group at the third position and an oxide group at the first position, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridazine, 3-methyl-, 1-oxide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine hydrate with a dicarbonyl compound under controlled conditions. This reaction forms the pyridazine ring, which can then be oxidized to introduce the oxide group at the first position. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Pyridazine, 3-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove the oxide group, reverting it to a simpler pyridazine derivative.
Substitution: The methyl group at the third position can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups at the third position .
Scientific Research Applications
Pyridazine, 3-methyl-, 1-oxide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Pyridazine derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of pyridazine, 3-methyl-, 1-oxide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for its biological activity. The pathways involved often include inhibition of key enzymes or receptors that play a role in disease processes .
Comparison with Similar Compounds
Pyridazine, 3-methyl-, 1-oxide can be compared with other pyridazine derivatives such as pyridazinone and pyridazine-3,6-dione. While all these compounds share the pyridazine core, their functional groups and positions differ, leading to variations in their chemical properties and biological activities.
List of Similar Compounds
- Pyridazinone
- Pyridazine-3,6-dione
- Pyridazine-4-carboxylic acid
- Pyridazine-3-thiol
Properties
CAS No. |
21004-75-1 |
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Molecular Formula |
C5H6N2O |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
3-methyl-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C5H6N2O/c1-5-3-2-4-7(8)6-5/h2-4H,1H3 |
InChI Key |
TZLQKAOGTDAIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=N[N+](=CC=C1)[O-] |
Origin of Product |
United States |
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